Ctap
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cetyltrimethylammonium permanganate, commonly referred to as Ctap, is a cationic surfactant and oxidizing agent. It is widely used in various chemical processes due to its unique properties. This compound is known for its ability to facilitate the separation of polysaccharides during purification and is often used in the extraction of high-quality genomic DNA from plant tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ctap is synthesized by reacting cetyltrimethylammonium bromide with potassium permanganate. The reaction typically occurs in an aqueous medium, where cetyltrimethylammonium bromide is dissolved in water, and potassium permanganate is added gradually. The reaction is exothermic and requires careful control of temperature and pH to ensure the formation of this compound without decomposition of the permanganate ion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in controlled environments. The process includes the use of high-purity reagents and precise control of reaction parameters to achieve consistent product quality. The final product is often purified through crystallization or filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ctap undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its strong oxidizing properties, which make it effective in the oxidation of organic compounds .
Common Reagents and Conditions
Oxidation Reactions: this compound is used to oxidize benzylamines to aldimines. The reaction is first-order with respect to both the amine and this compound.
Reduction Reactions: this compound can be reduced by various reducing agents, including sodium borohydride and hydrazine.
Substitution Reactions: this compound can participate in substitution reactions where the permanganate ion is replaced by other anions or functional groups.
Major Products Formed
Reduction: Reduction of this compound typically results in the formation of manganese dioxide and cetyltrimethylammonium bromide.
Scientific Research Applications
Ctap has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: this compound is used as an oxidizing agent in various organic synthesis reactions.
Biology: In molecular biology, this compound is used for the extraction of high-quality genomic DNA from plant tissues.
Medicine: this compound has been studied for its potential use in cancer treatment due to its ability to modulate tumor angiogenesis.
Industry: In industrial applications, this compound is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
Ctap exerts its effects primarily through its strong oxidizing properties. It acts as an electron acceptor, facilitating the transfer of electrons from other molecules. This property allows this compound to oxidize various organic compounds, leading to the formation of new products. In biological systems, this compound can modulate tumor angiogenesis by interacting with specific molecular targets and pathways involved in the regulation of blood vessel formation .
Comparison with Similar Compounds
Ctap is unique in its combination of surfactant and oxidizing properties. Similar compounds include:
Cetyltrimethylammonium bromide: A cationic surfactant used in DNA extraction but lacks the strong oxidizing properties of this compound.
Potassium permanganate: A strong oxidizing agent but does not possess surfactant properties.
Sodium dodecyl sulfate: A surfactant used in DNA extraction but does not have oxidizing properties.
This compound’s uniqueness lies in its ability to combine the properties of both a surfactant and an oxidizing agent, making it highly versatile in various applications .
Properties
Molecular Formula |
C51H69N13O11S2 |
---|---|
Molecular Weight |
1104.3 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33+,35+,36+,37+,38+,39+,40+,41-/m1/s1 |
InChI Key |
OFMQLVRLOGHAJI-RWMSPKCPSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |
Canonical SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.